molecular formula C22H19N5O2S2 B2470754 N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946255-49-8

N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No. B2470754
CAS RN: 946255-49-8
M. Wt: 449.55
InChI Key: DDMKHYUESMEUPV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S2 and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide have been extensively studied for their biological activities, particularly as potential anticancer agents. For instance, Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. They focused on the antitumor activities against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line to determine their selective cytotoxicity. Among the synthesized compounds, a specific compound exhibited high selectivity with considerable apoptosis percentage, highlighting the potential of these compounds in cancer therapy (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019).

Synthesis and Antimicrobial Activities

Compounds in the same family as N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide have also been synthesized and assessed for their antimicrobial properties. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs and tested them for inhibition activity against HCT 116 cancer cell line. Additionally, they screened these compounds for their antimicrobial activities, noting that certain compounds demonstrated significant activity (Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H., 2019).

Synthesis and Insecticidal Assessment

The potential of N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide-related compounds in insecticidal applications has been explored. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study highlights the versatility of these compounds in pest control (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-13(28)23-16-9-6-10-17(11-16)25-18(29)12-30-22-20-21(31-14(2)24-20)19(26-27-22)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMKHYUESMEUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

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